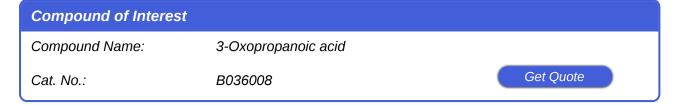


3-Oxopropanoic acid chemical properties and stability

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3-Oxopropanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxopropanoic acid, also known as malonaldehydic acid or formylacetic acid, is a highly reactive organic compound with the chemical formula C₃H₄O₃. As an aldehydic acid, it possesses both a carboxylic acid and an aldehyde functional group, making it a versatile intermediate in various chemical and biological processes.[1] This guide provides an in-depth overview of the chemical properties, stability, and metabolic significance of **3-oxopropanoic acid**, tailored for professionals in research and drug development.

Chemical and Physical Properties

3-Oxopropanoic acid is a solid at room temperature.[2][3] Due to its high reactivity, it is often generated in situ for immediate use in chemical syntheses.[1] The inherent instability of the compound makes the experimental determination of some of its physical properties challenging.

Table 1: Physicochemical Properties of 3-Oxopropanoic Acid



Property	Value	Source
Molecular Formula	C ₃ H ₄ O ₃	[1][3]
Molecular Weight	88.06 g/mol	[1][3]
Appearance	Solid	[2][3]
pKa (Predicted)	3.69 ± 0.10	[3]
Boiling Point	237.3 °C (at 760 mmHg)	[1]
Melting Point	Not available	
Solubility	Not available	_

Stability and Decomposition

3-Oxopropanoic acid is known for its high reactivity and limited stability.[1] While specific studies detailing its decomposition pathway are scarce, its structure suggests susceptibility to both oxidation of the aldehyde group to a carboxylic acid, forming malonic acid, and decarboxylation. The presence of the aldehyde group also makes it prone to polymerization reactions. Thermo-kinetic studies using computational methods can be employed to investigate its thermal stability and degradation pathways.[4]

Experimental Protocols Synthesis of 3-Oxopropanoic Acid

A common method for the synthesis of **3-oxopropanoic acid** is the controlled oxidation of 3-hydroxypropanoic acid.[4] Pyridinium chlorochromate (PCC) is a suitable oxidizing agent for this transformation as it selectively oxidizes the primary alcohol to an aldehyde without further oxidation to a carboxylic acid.[4]

Protocol for Synthesis via Oxidation of 3-Hydroxypropanoic Acid:

 Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC) in an anhydrous organic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[4]



- Addition of Reactant: Slowly add a solution of 3-hydroxypropanoic acid in DCM to the PCC suspension with continuous stirring.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, dilute the reaction mixture with a suitable solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
- Purification: Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

In situ Generation: For many applications, **3-oxopropanoic acid** is generated in situ by the reaction of malic acid with concentrated sulfuric acid. This process also produces formic acid, water, and carbon monoxide.[1]

Purification and Analysis

Purification of **3-oxopropanoic acid** and its derivatives can be achieved using preparative High-Performance Liquid Chromatography (HPLC).[5]

General HPLC Analysis Protocol:

- Column: A reverse-phase C18 column is commonly used for the separation of organic acids.
- Mobile Phase: A gradient of an aqueous solution of a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[5]
- Detection: UV detection at a suitable wavelength (e.g., 210 nm) is often used for quantification.
- Quantification: For accurate quantification, an internal standard can be used.[5]

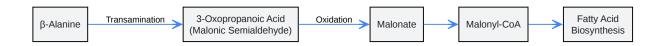
Biological Significance and Metabolic Pathways

3-Oxopropanoic acid is a key metabolic intermediate in several biological pathways, including the catabolism of β -alanine and the metabolism of propanoate.[6][7]



Beta-Alanine Catabolism

In the catabolism of the non-proteinogenic amino acid β -alanine, **3-oxopropanoic acid** is formed through a transamination reaction. It is then further metabolized to malonate and subsequently to malonyl-CoA, which can enter fatty acid biosynthesis.[7]



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Beta-Alanine Catabolism Pathway

Propanoate Metabolism

3-Oxopropanoic acid is also an intermediate in an alternative pathway of propanoate metabolism. Propionyl-CoA, derived from the catabolism of odd-chain fatty acids and certain amino acids, can be converted to **3-oxopropanoic acid**, which is then converted to acetyl-CoA and enters the citric acid cycle for energy production.[4]



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